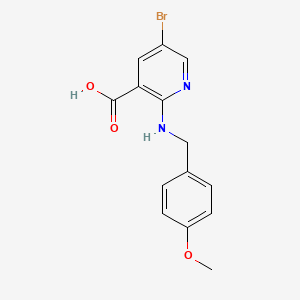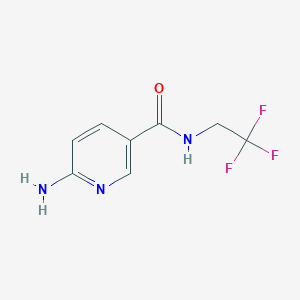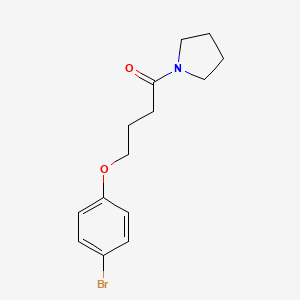
4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
Overview
Description
4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, also known as 4-bromopyrrolidine, is a synthetic organic compound with a diverse range of applications in scientific research. It is a versatile compound that has been used in various fields such as medicinal chemistry, organic synthesis, and materials science. 4-bromopyrrolidine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives : Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized, highlighting the utility of bromo-substituted compounds in synthesizing complex organic structures (Sarbu et al., 2019).
Development of Antibacterial Agents : Research on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, suggests potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Intramolecular Cyclization in Organic Synthesis : The synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines via intramolecular cyclization of specific sulfones, involving bromophenyl groups, indicates the role of such compounds in facilitating complex organic reactions (Benetti et al., 2002).
Hydrogen-bonding Studies : Investigations into the hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, shed light on the molecular interactions essential for understanding chemical structures and reactions (Balderson et al., 2007).
Synthesis of Electroactive Polymers : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization demonstrate the use of bromophenyl-based compounds in fabricating advanced materials with potential electronic applications (Kaya & Aydın, 2012).
Medical and Biological Applications
Anticancer and Anti-inflammatory Potential : A study on the synthesis, crystal structure, and biological activities of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, related to bromophenols, highlights potential applications in developing anti-inflammatory and anticancer agents (Zulfiqar et al., 2021).
Synthesis and Microbiological Activity : Research on the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives and their screening for bacteriostatic and antituberculosis activity signifies the potential of bromophenyl derivatives in microbiological applications (Miszke et al., 2008).
properties
IUPAC Name |
4-(4-bromophenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-3-4-14(17)16-9-1-2-10-16/h5-8H,1-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDREPWVCOYDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



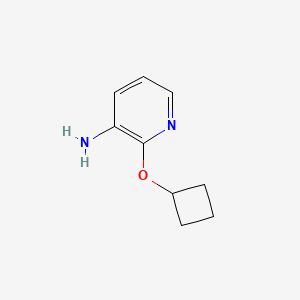
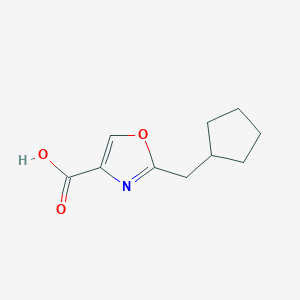
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
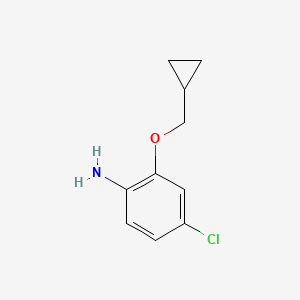
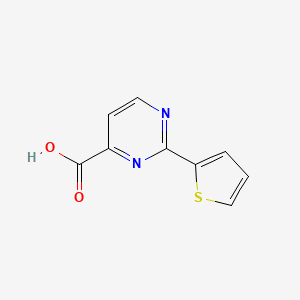
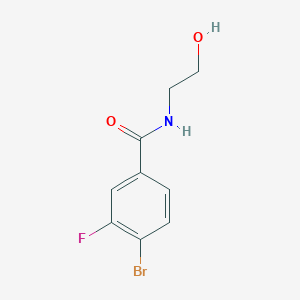
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
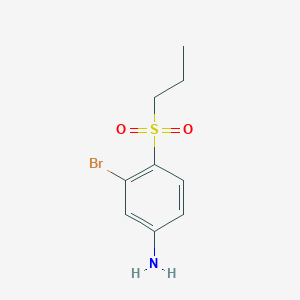
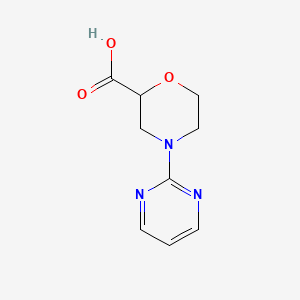
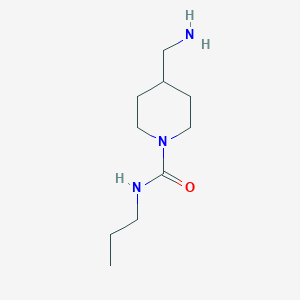
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)

